2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

β-Fluoroamine Amine basicity pKa modulation

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9) is a synthetic β-fluoroamine derivative with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol. The compound belongs to the β-fluoroamine class, characterized by a fluorine atom positioned β to the primary amine group on the ethylamine side chain attached to a 5-bromo-2-methoxyphenyl aromatic ring.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
CAS No. 1782586-19-9
Cat. No. B1470365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
CAS1782586-19-9
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(CN)F
InChIInChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3
InChIKeyRLAWXPSEHRSUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9): Key Physicochemical and Structural Baseline for Procurement Evaluation


2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9) is a synthetic β-fluoroamine derivative with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol . The compound belongs to the β-fluoroamine class, characterized by a fluorine atom positioned β to the primary amine group on the ethylamine side chain attached to a 5-bromo-2-methoxyphenyl aromatic ring . It is typically supplied as a research chemical with a purity of ≥95% . As a β-fluoroamine, it exhibits distinct physicochemical properties—particularly a significantly attenuated amine basicity (pKa ~9.0 compared to ~10.7 for non-fluorinated analogs) owing to the strong electron-withdrawing inductive effect of the β-fluorine atom [1]. This property alone has major implications for its biological behavior, metabolic stability, and suitability as a building block in medicinal chemistry, making direct comparison with non-fluorinated or regioisomeric analogs critical for informed procurement decisions.

Why Generic Substitution Fails for 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9): A Comparator-Based Argument


Substituting 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine with its closest structural analogs—such as the non-fluorinated parent 2-(5-bromo-2-methoxyphenyl)ethan-1-amine, the positional isomer 1-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, or ring-substitution variants—cannot be considered scientifically equivalent without quantitative justification. The β-fluorine atom reduces the amine pKa by approximately 1.7 log units relative to the non-fluorinated amine [1], an effect that alters the protonation state at physiological pH, impacts membrane permeability, and can shift off-target binding profiles [2]. Furthermore, positional isomerism (fluoro-amine proximity on the ethyl chain) changes the stereoelectronic environment governing both receptor interactions and metabolic processing [1]. Even ring regioisomerism (e.g., 2-bromo-5-methoxy vs. 5-bromo-2-methoxy substitution) can reorder 5-HT₂A receptor affinity [3]. These structurally similar compounds may diverge significantly in potency, selectivity, ADME properties, and synthetic utility—underscoring the need for evidence-based, comparator-driven selection of the exact target compound. The quantitative evidence below details where such differentiation is documented or can be inferred from class-level principles.

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9): Comparator-Based Quantitative Differentiation Evidence


β-Fluorine Attenuation of Amine Basicity: pKa Shift vs. Non-Fluorinated Analog

The β-fluorine atom in 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine exerts a strong inductive electron-withdrawing effect that lowers the pKa of the adjacent primary amine by approximately 1.7 log units relative to its non-fluorinated congener 2-(5-bromo-2-methoxyphenyl)ethan-1-amine [1]. In general, a linear aliphatic primary amine has a pKa of ~10.7, whereas a single β-fluorine substitution reduces this to ~9.0; further fluorine substitution (β,β-difluoro) depresses the pKa to ~7.3 [1]. The acid-weakening effect is both general and additive, as confirmed across numerous β-fluoroamine scaffolds [2].

β-Fluoroamine Amine basicity pKa modulation

Serotonin 5-HT₂A Receptor Affinity Baseline: Non-Fluorinated Analog Binding Data for Comparator Context

While no direct binding data for 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine at serotonin receptors are currently available in the public domain, binding data for its key non-fluorinated comparator 2-(5-bromo-2-methoxyphenyl)ethan-1-amine have been deposited in BindingDB/ChEMBL [1]. The comparator exhibits a Ki of 208 nM at the rat 5-HT₂A receptor (radioligand: [³H]-DOB) and a Ki of 960 nM at the rat 5-HT₂C receptor (radioligand: [³H]-mesulergine) [1]. Additionally, it shows a Ki of 8 nM at the chicken melatonin MT₁ receptor [1]. The β-fluoro substituent in the target compound is expected to modulate both affinity and selectivity at these targets via electronic perturbation of the amine and conformational restriction, as documented for β-fluoroamine congeners in other chemotypes [2]. This comparator baseline provides a quantitative framework for evaluating any future target-compound binding data and underscores why the non-fluorinated analog cannot be assumed to be a functional substitute.

Serotonin receptor 5-HT₂A Phenethylamine SAR

Positional Isomer Differentiation: 2-Fluoroethan-1-amine vs. 1-Fluoroethan-1-amine Scaffold Consequences

The target compound 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9) features a CH₂F–CH(Ar)–NH₂ connectivity (β-fluoroamine), distinguishing it from its positional isomer 1-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1780196-51-1), which bears the fluorine and amino groups in a CH₂F–CH(NH₂)–Ar arrangement (also a β-fluoroamine, but with reversed amino/aryl substitution on the α-carbon). In the target compound, the fluorine is β to the amine but the amine is directly attached to an aryl-substituted sp³ carbon, whereas in the 1-isomer the amine is directly adjacent to the aromatic ring. This structural difference alters the stereoelectronic environment: in β-fluoroamines, the C–F bond preferentially adopts a gauche conformation relative to the protonated amine, stabilized by a C–F···H–N⁺ electrostatic interaction and hyperconjugative σC–H → σ*C–F donation [1]. This conformational locking influences both receptor pharmacophore recognition and susceptibility to oxidative deamination by monoamine oxidases [2]. No direct head-to-head biological comparison of these two isomers has been published. However, the established impact of fluoro-amine regiochemistry on pKa, conformation, and metabolic processing in other β-fluoroamine series [1] indicates that these positional isomers are not interchangeable in a drug discovery context.

Positional isomerism β-Fluoroamine α-Fluoroamine

Metabolic Stability Differentiation: β-Fluorine Protection Against MAO-Mediated Oxidative Deamination

A well-established class-level property of β-fluoroamines is their resistance to monoamine oxidase (MAO)-catalyzed oxidative deamination relative to non-fluorinated alkylamines [1]. The electron-withdrawing β-fluorine destabilizes the α-C–H bond cleavage transition state and alters the amine's interaction with the MAO active site flavin cofactor. In vivo studies on related fluoroalkylamine derivatives demonstrated that N-(2-fluoroethyl) substitution leads to distinct metabolic fates: oxidative deamination of the fluoroalkyl side chain to fluoroacetate was observed with convulsive effects at 40–45 mg/kg ip in rats, contrasting with the non-fluorinated parent compounds [2]. For the target compound 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, the β-fluoroamine motif is predicted to reduce MAO-mediated deamination of the ethylamine side chain compared to the non-fluorinated comparator 2-(5-bromo-2-methoxyphenyl)ethan-1-amine, potentially extending metabolic half-life [1]. Direct comparative metabolic stability data (e.g., intrinsic clearance in hepatocyte or microsomal assays) comparing these two compounds have not been published, representing a critical data gap for procurement decisions.

Metabolic stability Monoamine oxidase β-Fluoroamine

Ring Bromine as a Synthetic Handle: Comparative Versatility vs. Chloro and Non-Halogenated Analogs

The 5-bromo substituent on the 2-methoxyphenyl ring of the target compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification that is not possible or is less efficient with the corresponding 5-chloro or non-halogenated analogs [1]. Aryl bromides generally exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides. While no published study directly compares coupling yields of the target compound with its 5-chloro analog under identical conditions, the established reactivity order Ar–I > Ar–Br > Ar–Cl >> Ar–F in Pd-catalyzed cross-coupling [1] indicates that the bromo substituent offers an optimal balance of reactivity and stability for synthetic applications. The 5-bromo-2-methoxyphenyl core is found in numerous bioactive compound patents and serves as a privileged scaffold for medicinal chemistry elaboration [2].

Cross-coupling Bromoarene Synthetic intermediate

Best Application Scenarios for 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9) Based on Differential Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity and Enhanced Membrane Permeability

The ~1.7-unit pKa reduction imparted by the β-fluorine atom (see Evidence Item 1) is particularly valuable in CNS drug discovery, where excessive amine basicity can lead to poor blood–brain barrier penetration, lysosomal trapping, and off-target hERG channel blockade [1]. Compared to the non-fluorinated analog, 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine is predicted to exhibit a more favorable desolvation penalty for passive membrane crossing due to the lower fraction of permanently charged amine at physiological pH [2]. This makes the target compound a superior starting scaffold for CNS-penetrant lead candidates targeting serotonergic, dopaminergic, or melatonergic pathways, provided that confirmatory pKa measurement and BBB permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) are commissioned post-procurement.

Medicinal Chemistry SAR Campaigns Probing Fluorine Effects on Receptor Selectivity and Metabolic Stability

The established serotonin 5-HT₂A/5-HT₂C receptor affinity baseline for the non-fluorinated analog (Ki 5-HT₂A = 208 nM; Ki 5-HT₂C = 960 nM) (see Evidence Item 2) provides a quantitative reference for assessing the impact of β-fluorination on receptor binding [3]. Procurement of the target fluoro compound enables a matched-pair comparison that can reveal fluorine-induced selectivity shifts. Additionally, the predicted resistance to MAO-mediated oxidative deamination (see Evidence Item 4) positions this compound as a tool for distinguishing receptor-mediated pharmacology from metabolism-dependent effects in phenotypic assays—a frequent confound in neuropharmacology.

Diversifiable Building Block for Parallel Synthesis and Late-Stage Functionalization Libraries

The aryl bromide substituent provides a robust synthetic handle for Pd-catalyzed cross-coupling (see Evidence Item 5), enabling library synthesis through Suzuki, Buchwald–Hartwig, or Sonogashira reactions without alteration of the β-fluoroamine pharmacophore [4]. This is a distinct advantage over the non-halogenated analog (no diversification handle) and the 5-chloro analog (slower oxidative addition kinetics). When combined with the attenuated amine basicity, this compound offers a unique dual-optimization vector: amine pKa modulation via the β-fluorine combined with aromatic ring diversification via the C–Br bond, making it an efficient core scaffold for hit-to-lead and lead optimization campaigns.

Reference Standard for Positional Isomer Differentiation in Analytical and Pharmacological Studies

Given the documented conformational and stereoelectronic differences between β-fluoroamine positional isomers (see Evidence Item 3), 2-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1782586-19-9) serves as a critical reference standard for distinguishing pharmacological effects attributable to the target chemotype from those arising from its positional isomer 1-(5-bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS 1780196-51-1) [5]. Analytical protocols (e.g., chiral HPLC, ¹⁹F NMR) can be developed to resolve these isomers, and procurement of both compounds in high purity is essential for cross-validation in binding and functional assays.

Quote Request

Request a Quote for 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.